(R)-4,5,5-三苯基恶唑烷-2-酮

描述

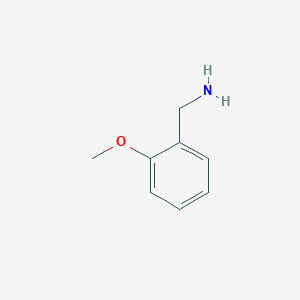

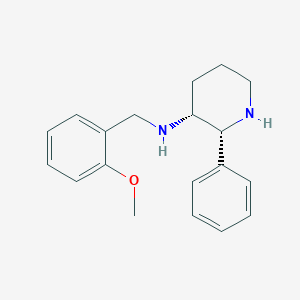

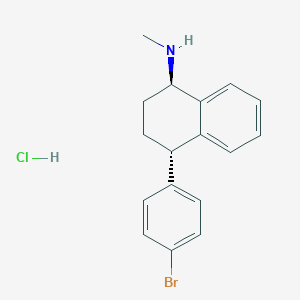

(R)-4,5,5-Triphenyloxazolidin-2-one is a chiral oxazolidinone derivative that has been utilized as a chiral auxiliary in various asymmetric syntheses. The structure of oxazolidinones, which includes a five-membered ring containing nitrogen and oxygen atoms, allows for the stabilization of negative charge and thus plays a crucial role in stereoselective reactions .

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives often begins with amino acids or their esters. For instance, (R)-4-phenyl-5,5-dimethyl-oxazolidin-2-one is synthesized from d-phenylglycine, showcasing the use of amino acids as starting materials . Similarly, 4-isopropyl-5,5-diphenyloxazolidin-2-one can be prepared from (R)- or (S)-valine ester . The synthesis of oligomers containing oxazolidin-2-one units demonstrates the potential for creating complex structures with controlled conformation, as seen in the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones is characterized by a five-membered ring that can influence the folding and conformation of the molecule. For example, the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) tend to fold into a regular helical structure, which is significant for their potential biological applications . The molecular structure of strongly fluorescent oxazolidinone derivatives has also been determined by X-ray crystallography, providing insights into the stereochemistry of these compounds .

Chemical Reactions Analysis

Oxazolidin-2-ones are versatile intermediates in organic synthesis. They have been used as chiral auxiliaries in conjugate additions, where the stereochemistry of the auxiliary influences the outcome of the reaction . Additionally, they can be modified to enhance their reactivity or stability, as seen in the optimization of Δ-5 desaturase (D5D) inhibitors . The Co(II)-mediated alkylation of oxazolidin-2-ones demonstrates their utility in preparing enantiopure α-substituted glycines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-ones are influenced by their substituents. For example, the introduction of phenyl groups can affect the melting point, solubility, and crystallization tendency of the compounds . These properties are crucial for the practical application of oxazolidin-2-ones in synthesis, as they determine the ease of purification and recovery of the compounds. The fluorescence properties of oxazolidinone derivatives also highlight the potential for their use in materials science and as probes in chemical biology .

科学研究应用

立体选择性合成中的手性助剂:

- Davies 等人(1999 年)讨论了使用相关化合物 (R)-4-苯基-5,5-二甲基-恶唑烷-2-酮作为立体选择性共轭加成的有效手性助剂,用于不对称合成抗真菌和抗菌剂,如 (−)-Aplysillamide B (Davies、Sanganee 和 Szolcsányi,1999).

活性酯的对映体拆分:

- Coulbeck 和 Eames(2008 年)探索了使用 (R)-4-苯基-恶唑烷-2-酮和 (S)-4,5,5-三苯基-恶唑烷-2-酮的组合对映体五氟苯基丙酸酯和丁酸酯进行平行拆分,实现了高水平的非对映选择性 (Coulbeck 和 Eames,2008).

对 Evans 助剂的改性:

- Hintermann 和 Seebach(1998 年)描述了在各种 N-酰基-恶唑烷酮反应中使用 4-异丙基-5,5-二苯基恶唑烷酮(Evans 助剂的改性)的情况。这种改性促进了在环境温度下脱酰基等操作,并简化了大规模应用 (Hintermann 和 Seebach,1998).

荧光化合物的合成:

- 唐和 Verkade(1996 年)合成了带有手性助剂的异氰化物,从而产生了强荧光化合物,证明了恶唑烷-2-酮衍生物在新型荧光材料的制备中的潜力 (Tang 和 Verkade,1996).

恶唑烷-2-酮环的构建:

- Zappia 等人(2007 年)强调了 1,3-恶唑烷-2-酮核在合成有机化学中的广泛应用,重点介绍了其在不对称合成中的应用以及作为氨基醇体系的保护基团的应用 (Zappia 等,2007).

抗菌剂的 3D-QSAR:

- Karki 和 Kulkarni(2001 年)对 3-芳基恶唑烷-2-酮抗菌剂进行了三维定量构效关系 (3D-QSAR) 研究,有助于了解其抗菌活性并帮助设计新的有效分子 (Karki 和 Kulkarni,2001).

Δ-5 去饱和酶的抑制剂:

- Fujimoto 等人(2017 年)讨论了 Δ-5 去饱和酶 (D5D) 抑制剂的发现和优化,强调了恶唑烷-2-酮支架在开发具有高口服生物利用度的新型化合物中的作用 (Fujimoto 等,2017).

属性

IUPAC Name |

(4R)-4,5,5-triphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBJFYOEHCELV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565406 | |

| Record name | (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4,5,5-Triphenyloxazolidin-2-one | |

CAS RN |

156481-74-2 | |

| Record name | (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)

![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B130905.png)

![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B130919.png)